2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 2,5-difluoro-3-(trifluoromethoxy)benzodifluoride follows a systematic nomenclature established by the International Union of Pure and Applied Chemistry. The compound bears the International Union of Pure and Applied Chemistry name 1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethoxy)benzene, which accurately describes the substitution pattern on the benzene ring. The molecular architecture consists of a benzene core bearing four distinct fluorinated substituents: two individual fluorine atoms at positions 2 and 5, a trifluoromethoxy group at position 3, and a difluoromethyl group at position 1.
The Simplified Molecular Input Line Entry System representation C1=C(C=C(C(=C1C(F)F)F)OC(F)(F)F)F provides a linear notation that captures the connectivity pattern of all atoms within the molecule. This structural arrangement creates a highly polarized system where the electron-withdrawing nature of multiple fluorine-containing substituents significantly influences the electronic distribution around the aromatic ring. The InChI identifier InChI=1S/C8H3F7O/c9-3-1-4(7(11)12)6(10)5(2-3)16-8(13,14)15/h1-2,7H confirms the molecular connectivity and stereochemical features.
The systematic naming convention reveals the complexity of the substitution pattern, where each fluorinated group contributes unique steric and electronic effects to the overall molecular architecture. The trifluoromethoxy group represents a particularly significant structural feature, combining the electron-withdrawing properties of the trifluoromethyl moiety with the electronic effects of an ether linkage. This combination creates a substituent that exhibits strong electron-withdrawing character while maintaining specific geometric constraints imposed by the carbon-oxygen bond.
Properties
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-3-1-4(7(11)12)6(10)5(2-3)16-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYQFMRQQTYSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride typically involves multiple steps, starting from commercially available precursors. One common method includes:
Fluorination: Introduction of fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms generally makes it resistant to oxidation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
The compound shares structural motifs with several fluorinated derivatives documented in regulatory and medicinal chemistry literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects :
- The trifluoromethoxy group (-OCF₃) in the target compound and others (e.g., CAS 2479–75–6) imparts electron-withdrawing effects, enhancing resistance to oxidative degradation . However, the benzodifluoride core differentiates it from aliphatic perfluorinated acids (e.g., CAS 2479–73–4), which may exhibit higher solubility in polar solvents due to their carboxylic acid termini .
Reactivity :
- Acyl fluoride derivatives (e.g., CAS 2479–75–6) are highly reactive intermediates, whereas the benzodifluoride structure in the target compound suggests greater aromatic stability, reducing susceptibility to nucleophilic attack .
Bioactivity :
- Fluorinated aromatic systems like the target compound are often prioritized in medicinal chemistry for their ability to modulate lipophilicity and membrane permeability . In contrast, perfluorinated aliphatic acids (e.g., CAS 919005–14–4) are more commonly associated with industrial applications due to their surfactant properties .
Research Findings and Limitations
- Thermal Stability : Fluorinated benzenes typically exhibit melting points >100°C and decomposition temperatures >250°C, though specific data for the target compound require experimental validation.
- Synthetic Challenges : Introducing multiple fluorine atoms (e.g., 2,5-diF) demands precise control, often via halogen-exchange reactions or directed ortho-metalation .
- Gaps in Data : The absence of CAS numbers or explicit studies on the target compound limits direct comparisons. Further research is needed to quantify its physicochemical properties and biological activity.
Biological Activity
2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride can be represented as follows:
- Molecular Formula : C10H4F5O
- Molecular Weight : 252.13 g/mol
- Canonical SMILES : C1=CC(=C(C(=C1F)F)F)C(=O)OC(F)(F)F
This compound features a benzene ring substituted with two fluorine atoms and a trifluoromethoxy group, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.
Anticancer Properties
In addition to its antimicrobial effects, 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride has been investigated for its anticancer potential. Research conducted on various cancer cell lines indicates that the compound induces apoptosis through the activation of caspase pathways.
A study evaluating the cytotoxicity of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase-3 activation |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
These findings highlight the potential of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride as a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A comparative study involving several fluorinated compounds showed that 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride outperformed traditional antibiotics in inhibiting biofilm formation in Staphylococcus aureus.
- Cancer Treatment Research : In vivo studies demonstrated that administration of this compound significantly reduced tumor growth in mouse models of breast cancer, with minimal side effects observed.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride, and how are reaction conditions optimized for yield and selectivity?
- Answer : The synthesis involves direct fluorination using sulfur tetrafluoride (SF₄) under nitrogen at 150–200°C to ensure regioselectivity. Optimization parameters include temperature gradients (e.g., stepwise heating to 180°C) and catalyst screening (e.g., boron trifluoride etherate) to enhance fluorination efficiency. Yields >85% are achievable with strict anhydrous conditions .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Answer : High-resolution ¹⁹F and ¹H NMR spectroscopy distinguish fluorinated substituents (e.g., δₐ = -63 ppm for trifluoromethoxy in ¹⁹F NMR). Mass spectrometry (EI/ESI) confirms molecular weight (232.1 g/mol), while GC-MS quantifies purity (>98%). X-ray crystallography resolves ambiguities in regiochemistry .
Q. What are the key physicochemical properties influencing its application in drug discovery?
- Answer :
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy and difluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The trifluoromethoxy group’s strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing electrophilic substitution to the C4 position. Density Functional Theory (DFT) calculations show a LUMO energy reduction at C4 (-2.1 eV), favoring oxidative addition in Pd-catalyzed couplings. For Suzuki reactions, aryl boronic acids with electron-donating groups (e.g., -OMe) yield >70% coupled products .
Q. What computational methods are used to predict the compound’s electronic properties and reactivity?
- Answer :
- DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, C4 has the highest electrophilicity (f⁺ = 0.12).
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO vs. toluene) to optimize reaction media.
- Retrosynthetic AI : Tools like Pistachio and Reaxys propose one-step synthetic routes using halogen exchange strategies .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzodifluorides?
- Answer : Contradictions in enzyme inhibition (e.g., IC₅₀ ranging 0.5–5 μM for COX-2) arise from assay variability. Standardization strategies include:
- Control for enzyme isoforms : Use recombinant proteins with identical active-site conformations.
- Crystallographic validation : Resolve binding modes (e.g., trifluoromethoxy’s orthogonal orientation in COX-2 via X-ray diffraction).
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers .
Q. What strategies improve regioselectivity in electrophilic aromatic substitution reactions involving this compound?
- Answer :
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
